(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the nitrophenyl group. Common synthetic routes may involve the use of reagents such as ethylamine, nitrobenzene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted diazinane compounds.
Scientific Research Applications
(5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the diazinane ring may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Methylaervine: Exhibits antifungal activity and has a multi-target mechanism of action.
CV-4-26: A potent covalent inhibitor with antitumor activity.
Uniqueness
(5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple types of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(5Z)-1-ethyl-5-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O4S/c1-2-17-14(20)11(13(19)16-15(17)23)8-5-7-10-6-3-4-9-12(10)18(21)22/h3-9H,2H2,1H3,(H,16,19,23)/b7-5-,11-8- |
InChI Key |
LQMOGSZBRIMXNJ-HRTWQDJISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=S |
Origin of Product |
United States |
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